molecular formula C19H13Cl2N3OS B383112 1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone CAS No. 442865-52-3

1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone

Cat. No.: B383112
CAS No.: 442865-52-3
M. Wt: 402.3g/mol
InChI Key: CINGNIZRAFJBJN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone is a sophisticated synthetic compound designed for advanced pharmacological and medicinal chemistry research. It features a hybrid molecular architecture combining a 3,4-dichlorophenyl group with a fused [1,2,4]triazolo[4,3-a]quinoline system via a thioether linkage. This structure is indicative of high potential for interaction with key biological targets. The 1,2,4-triazole core is a privileged scaffold in drug discovery, well-documented for its diverse biological activities, including significant anticancer , antifungal , and antiviral properties. The inclusion of the [1,2,4]triazolo[4,3-a]quinoline moiety is particularly noteworthy, as related triazoloquinazoline derivatives have demonstrated promising antitumor activity by potentially inhibiting enzymes like EGFR, which is a critical target in oncology . The 3,4-dichlorophenyl substituent is a common pharmacophore known to enhance binding affinity and metabolic stability in bioactive molecules . This compound is an invaluable tool for researchers investigating the structure-activity relationships (SAR) of nitrogen-containing heterocycles, developing novel enzyme inhibitors, and screening for new chemotherapeutic agents. It is supplied for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c1-11-8-18-22-23-19(24(18)16-5-3-2-4-13(11)16)26-10-17(25)12-6-7-14(20)15(21)9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINGNIZRAFJBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound incorporates both a triazole and quinoline moiety, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzymatic inhibition properties based on existing research.

Chemical Structure

The compound's structure can be represented as follows:

C17H13Cl2N3OS\text{C}_{17}\text{H}_{13}\text{Cl}_2\text{N}_3\text{OS}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole scaffold. The mechanism of action often involves the inhibition of key enzymes related to cancer cell proliferation.

  • Case Study : A study demonstrated that derivatives of 1,2,4-triazole exhibited significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound showed promising results against colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values in the low micromolar range (6.2 μM for HCT-116) .
Cell Line IC50 Value (μM)
HCT-116 (Colon)6.2
T47D (Breast)~7.0

These findings suggest that modifications in the triazole structure can significantly enhance anticancer activity.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. The incorporation of thioether groups has been shown to enhance antifungal activity.

  • Research Findings : A comparative study indicated that similar compounds exhibited superior antifungal activity compared to standard antifungal agents like bifonazole. The best-performing compounds achieved MIC values lower than 10 μg/mL against various fungal strains .
Microorganism MIC Value (μg/mL)
Candida albicans5
Aspergillus niger7

Enzyme Inhibition

Enzymatic inhibition is another critical aspect of the biological activity of this compound.

  • Mechanism : The compound has shown potential as an inhibitor of key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the triazole and quinoline rings can dramatically influence potency and selectivity.

  • Key Findings :
    • Substituents at the 3 and 4 positions on the phenyl ring were found to enhance anticancer activity.
    • The methyl group on the triazole ring contributes to increased lipophilicity and improved cell permeability.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole and quinoline moieties exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of quinoline showed cytotoxic effects against various cancer cell lines, suggesting that the introduction of the triazole group could enhance these effects due to potential synergistic mechanisms .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity:

  • A series of related compounds were synthesized and tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives showed promising results with low minimum inhibitory concentration (MIC) values .

Antituberculosis Potential

Recent studies have highlighted the potential of similar compounds as antituberculosis agents:

  • Compounds with similar structural frameworks have demonstrated effectiveness against Mycobacterium tuberculosis, indicating that further exploration of 1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone may yield valuable insights into new treatment options for tuberculosis .

Case Studies

Study ReferenceObjectiveFindings
Evaluate antimicrobial activitySignificant activity against Pseudomonas aeruginosa with MIC values as low as 6.25 µg/ml.
Investigate antituberculosis propertiesSimilar compounds showed effectiveness against Mycobacterium tuberculosis, suggesting potential for this compound.
Assess anticancer effectsDerivatives exhibited cytotoxicity in various cancer cell lines; further studies needed to explore triazole modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone, and how do reaction conditions influence yield?

  • The compound can be synthesized via multi-step reactions involving condensation, cyclization, and thioether formation. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) produces pyrazole intermediates, which are further functionalized . Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly impact yield. Ethanol or acetone as solvents, combined with K₂CO₃ as a base, improves thioether bond formation efficiency .

Q. How is the structural integrity of this compound validated experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated in analogous triazoloquinoline derivatives . Complementary techniques include ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and mass spectrometry for molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent polarity, or concentration ranges). For instance, thiophene-containing analogs show variable IC₅₀ values in kinase inhibition assays due to solvent-dependent solubility . Standardizing protocols (e.g., using DMSO as a universal solvent and normalizing to positive controls like staurosporine) improves cross-study comparability .

Q. How can computational methods predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates optimized geometries and frontier molecular orbitals (HOMO/LUMO), which correlate with experimental XRD data . Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., kinase domains) identifies potential binding pockets, guided by sulfur-π interactions and hydrophobic complementarity .

Q. What are the limitations of current synthetic protocols for scaling up production?

  • Batch synthesis in refluxing acetic acid or ethanol limits scalability due to prolonged reaction times (>4 hours) and moderate yields (50–70%) . Transitioning to continuous flow reactors with immobilized catalysts (e.g., Pd/C) or microwave-assisted synthesis can enhance throughput and purity .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) reveal degradation pathways: hydrolysis of the thioether bond at pH < 3 and oxidation of the dichlorophenyl moiety at pH > 8. Stabilizing excipients (e.g., cyclodextrins) or lyophilization are recommended for long-term storage .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) distinguish polymorphs. For example, Form I (melting point 168°C) and Form II (melting point 174°C) exhibit distinct PXRD peaks at 2θ = 12.5° and 15.3° .

Methodological Recommendations

  • Synthetic Optimization : Use gradient HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction intermediates .
  • Data Validation : Cross-validate biological activity with orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to minimize false positives .
  • Computational Workflow : Combine DFT with molecular dynamics simulations (AMBER or GROMACS) to assess conformational flexibility in aqueous environments .

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